Benzene, 1,4-bis(methylthiomethyl)-

描述

Benzene, 1,4-bis(methylthiomethyl)- is an organic compound with the chemical formula C₁₀H₁₄S₂. It is also known as bis(4-methylthiomethyl)benzene. This compound is characterized by the presence of two methylthiomethyl groups attached to a benzene ring at the 1 and 4 positions. It is a colorless liquid with a strong odor and is commonly used in various industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,4-bis(methylthiomethyl)- typically involves the reaction of benzene with formaldehyde and methanethiol in the presence of an acid catalyst. The reaction proceeds through the formation of a benzyl chloride intermediate, which then reacts with methanethiol to form the final product.

Industrial Production Methods: In an industrial setting, the production of Benzene, 1,4-bis(methylthiomethyl)- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors are often employed to ensure consistent product quality and yield.

Types of Reactions:

Oxidation: Benzene, 1,4-bis(methylthiomethyl)- can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: The compound can be reduced to form the corresponding thiols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents, and sulfonating agents.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

科学研究应用

Chemical Properties and Structure

Benzene, 1,4-bis(methylthiomethyl)- features two methylthio groups attached to a benzene ring. Its molecular formula is C10H12S2, and it exhibits interesting reactivity due to the presence of sulfur atoms. The compound can undergo various chemical reactions such as nucleophilic substitution and oxidation, making it valuable in synthetic organic chemistry.

Organic Synthesis

Benzene, 1,4-bis(methylthiomethyl)- is utilized as a precursor in organic synthesis. It serves as a building block for the development of more complex molecules. Its ability to participate in electrophilic aromatic substitution reactions allows for the introduction of various functional groups into the benzene ring.

Materials Science

The compound has potential applications in materials science due to its ability to form stable polymers. Research indicates that it can be used in the synthesis of polymeric materials with enhanced thermal stability and mechanical properties. These materials are suitable for applications in coatings and adhesives.

Biological Studies

Benzene, 1,4-bis(methylthiomethyl)- has been investigated for its biological activities. Studies have shown that it can interact with biological molecules, potentially influencing enzyme activity and protein structure. This property makes it a candidate for use in proteomics research and drug development.

Study 1: Synthesis of Functionalized Polymers

In a study focusing on the synthesis of functionalized polymers from benzene, 1,4-bis(methylthiomethyl)-, researchers demonstrated its utility as a monomer in creating thiol-ene click reactions. The resulting polymers exhibited improved mechanical properties compared to traditional polymer systems.

Study 2: Enzyme Interaction Studies

Another significant study explored the interaction between benzene, 1,4-bis(methylthiomethyl)- and various enzymes involved in metabolic pathways. The findings suggested that this compound could serve as an inhibitor or modulator of specific enzyme activities, providing insights into metabolic regulation.

作用机制

The mechanism by which Benzene, 1,4-bis(methylthiomethyl)- exerts its effects depends on the specific application. In chemical reactions, the methylthiomethyl groups can act as electron-donating groups, influencing the reactivity of the benzene ring. In biological systems, the compound can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved vary depending on the specific derivative and application.

相似化合物的比较

Benzene, 1,4-bis(methylthio)-: This compound has a similar structure but lacks the methylene bridges between the benzene ring and the sulfur atoms.

1,4-Benzenedithiol, S,S’-dimethyl-: This compound has two thiol groups attached to the benzene ring, rather than methylthiomethyl groups.

Uniqueness: Benzene, 1,4-bis(methylthiomethyl)- is unique due to the presence of the methylthiomethyl groups, which provide distinct electronic and steric properties. These properties influence its reactivity and make it a valuable intermediate in organic synthesis and industrial applications.

生物活性

Benzene, 1,4-bis(methylthiomethyl)- (CAS Number: 75919-81-2) is a compound of significant interest in various fields of research, particularly in biology and medicinal chemistry. Its unique structure, featuring methylthiomethyl groups, imparts distinct electronic and steric properties that influence its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

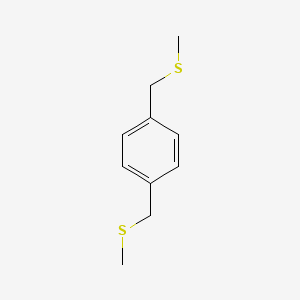

Benzene, 1,4-bis(methylthiomethyl)- has the following chemical structure:

- Molecular Formula : C₈H₁₀S₂

- Molecular Weight : 174.29 g/mol

The presence of two methylthiomethyl groups attached to the benzene ring enhances its reactivity and allows for interactions with various biological targets.

The biological effects of Benzene, 1,4-bis(methylthiomethyl)- are primarily attributed to its ability to interact with proteins and enzymes. The methylthiomethyl groups can act as electron-donating substituents, influencing the reactivity of the benzene ring. This interaction can lead to:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or altering their conformations.

- Protein Interaction : It can modify protein functions through covalent bonding or steric hindrance.

Biological Applications

Benzene, 1,4-bis(methylthiomethyl)- has been employed in various biological studies:

- Biochemical Assays : Its derivatives are used as probes in biochemical assays to study enzyme mechanisms and protein interactions.

- Therapeutic Research : Some derivatives have shown potential as antimicrobial and anticancer agents. Ongoing research aims to explore these therapeutic applications further.

Antimicrobial Activity

A study investigated the antimicrobial properties of derivatives of Benzene, 1,4-bis(methylthiomethyl)- against several bacterial strains. The results indicated that specific derivatives exhibited significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| Derivative A | Staphylococcus aureus | 15 |

| Derivative B | Escherichia coli | 12 |

These findings suggest that modifications to the benzene structure can enhance antibacterial properties .

Anticancer Activity

Research has also focused on the anticancer potential of Benzene, 1,4-bis(methylthiomethyl)- derivatives. In vitro studies demonstrated that certain derivatives effectively inhibited the proliferation of cancer cell lines. For instance:

- Cell Line Tested : PC3 Prostate Cancer Cells

- IC50 Values : Some derivatives showed IC50 values comparable to established chemotherapeutics.

| Compound | IC50 (µM) |

|---|---|

| Derivative C | 8 |

| Derivative D | 10 |

These results highlight the potential for developing new anticancer agents based on this compound .

Comparison with Related Compounds

Benzene, 1,4-bis(methylthiomethyl)- can be compared with similar compounds to understand its unique properties better:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Benzene, 1,4-bis(methylthio)- | Lacks methylene bridges | Moderate antimicrobial activity |

| 1,4-Benzenedithiol | Two thiol groups | Stronger reducing agent |

The structural differences significantly influence their reactivity and biological activities .

属性

IUPAC Name |

1,4-bis(methylsulfanylmethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14S2/c1-11-7-9-3-5-10(6-4-9)8-12-2/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXSOGQQIXHXMGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=CC=C(C=C1)CSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80294066 | |

| Record name | Benzene, 1,4-bis(methylthiomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80294066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75919-81-2 | |

| Record name | NSC93933 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93933 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,4-bis(methylthiomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80294066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。